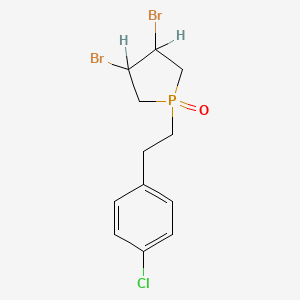
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is a specialized organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide typically involves the reaction of 4-chlorophenylethyl bromide with a phospholane derivative. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The bromination of the phospholane ring is achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, debrominated phospholanes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as flame retardants and plasticizers, due to its stability and reactivity.
作用機序
The mechanism of action of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phospholane ring structure also plays a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-methylphenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-fluorophenyl)ethyl)phospholane 1-oxide
Uniqueness
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability compared to its analogs. The combination of these halogens with the phospholane ring enhances its potential for diverse chemical transformations and applications.
特性
CAS番号 |
38864-57-2 |
|---|---|
分子式 |
C12H14Br2ClOP |
分子量 |
400.47 g/mol |
IUPAC名 |
3,4-dibromo-1-[2-(4-chlorophenyl)ethyl]-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H14Br2ClOP/c13-11-7-17(16,8-12(11)14)6-5-9-1-3-10(15)4-2-9/h1-4,11-12H,5-8H2 |
InChIキー |
HSLOFKFMYMCCLI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CP1(=O)CCC2=CC=C(C=C2)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
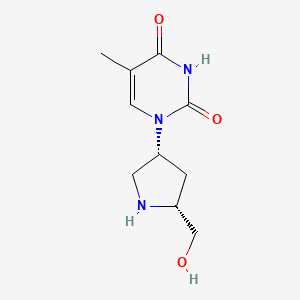
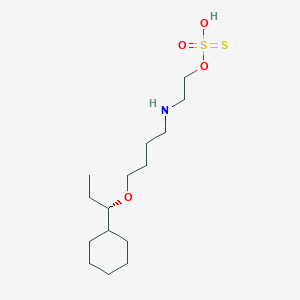
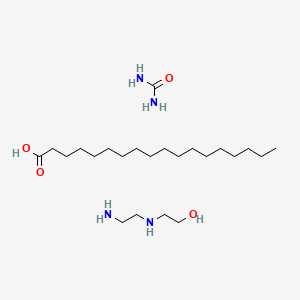

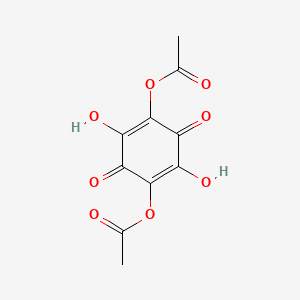
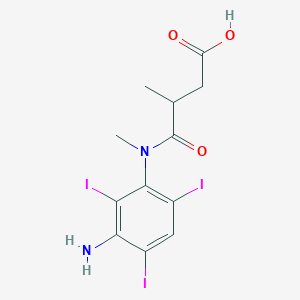

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
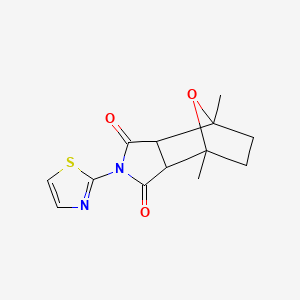
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
